molecular formula C11H12BrN3O3 B1406022 1-(3-Bromo-5-nitrobenzoyl)piperazine CAS No. 1589376-85-1

1-(3-Bromo-5-nitrobenzoyl)piperazine

Cat. No.: B1406022
CAS No.: 1589376-85-1
M. Wt: 314.14 g/mol
InChI Key: JLUHLVSLGNJUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-5-nitrobenzoyl)piperazine is a chemical compound with the molecular formula C11H12BrN3O3 It is characterized by the presence of a piperazine ring substituted with a 3-bromo-5-nitrobenzoyl group

Preparation Methods

The synthesis of 1-(3-Bromo-5-nitrobenzoyl)piperazine typically involves the reaction of 3-bromo-5-nitrobenzoic acid with piperazine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an organic solvent like dichloromethane or dimethylformamide (DMF) and may require heating to ensure complete reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may also include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

1-(3-Bromo-5-nitrobenzoyl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The piperazine ring can undergo oxidation reactions, often leading to the formation of N-oxides. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield 1-(3-bromo-5-aminobenzoyl)piperazine .

Scientific Research Applications

1-(3-Bromo-5-nitrobenzoyl)piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and materials science.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities that could be beneficial in treating various diseases.

    Industry: It is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-nitrobenzoyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity to biological targets. These interactions can affect various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

1-(3-Bromo-5-nitrobenzoyl)piperazine can be compared with other similar compounds, such as:

    1-(3-Chloro-5-nitrobenzoyl)piperazine: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.

    1-(3-Bromo-4-nitrobenzoyl)piperazine: The position of the nitro group is different, which can influence the compound’s chemical properties and interactions.

    1-(3-Bromo-5-aminobenzoyl)piperazine: The nitro group is reduced to an amino group, leading to different chemical and biological properties.

Properties

IUPAC Name

(3-bromo-5-nitrophenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O3/c12-9-5-8(6-10(7-9)15(17)18)11(16)14-3-1-13-2-4-14/h5-7,13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUHLVSLGNJUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-5-nitrobenzoyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-Bromo-5-nitrobenzoyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(3-Bromo-5-nitrobenzoyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(3-Bromo-5-nitrobenzoyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(3-Bromo-5-nitrobenzoyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(3-Bromo-5-nitrobenzoyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.